CE-224535

Overview

Description

CE-224535 is a selective antagonist of the P2X purinoceptor 7 (P2X7) receptor. This receptor is a ligand-gated ion channel that is activated by extracellular adenosine triphosphate (ATP). This compound has been investigated for its potential therapeutic applications, particularly in the treatment of rheumatoid arthritis and other inflammatory conditions .

Preparation Methods

The synthesis of CE-224535 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution, amide bond formation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity .

Chemical Reactions Analysis

CE-224535 undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: It serves as a tool compound for studying the P2X7 receptor and its role in cellular signaling.

Biology: CE-224535 is used to investigate the physiological and pathological roles of the P2X7 receptor in immune cells.

Medicine: The compound has been evaluated in clinical trials for its efficacy in treating rheumatoid arthritis and other inflammatory diseases. .

Industry: This compound is used in the development of new therapeutic agents targeting the P2X7 receptor.

Mechanism of Action

CE-224535 exerts its effects by selectively binding to and inhibiting the P2X7 receptor. This receptor is involved in the regulation of several key inflammatory molecules. Activation of the P2X7 receptor by ATP leads to the formation of membrane pores, allowing the passage of ions and other molecules. By antagonizing this receptor, this compound reduces the secretion of pro-inflammatory cytokines, thereby modulating the inflammatory response .

Comparison with Similar Compounds

CE-224535 is unique in its selectivity for the P2X7 receptor. Similar compounds include:

Oxidized ATP: Another P2X7 receptor antagonist with broader activity.

Brilliant Blue G: A dye that also acts as a P2X7 receptor antagonist.

KN-62: A potent inhibitor of the P2X7 receptor with different chemical properties.

A740003: A selective P2X7 receptor antagonist with a different chemical structure

These compounds share the common feature of targeting the P2X7 receptor but differ in their chemical structures, selectivity, and potency.

Biological Activity

CE-224535 is a selective antagonist of the P2X7 receptor, a receptor implicated in various inflammatory processes and diseases, notably rheumatoid arthritis (RA). This compound was developed by Pfizer and has been the subject of several clinical trials to evaluate its efficacy and safety in treating RA, particularly in patients inadequately controlled by methotrexate (MTX). This article provides a detailed overview of the biological activity of this compound, including its pharmacodynamics, clinical trial findings, and safety profile.

This compound functions primarily as an antagonist of the human P2X7 receptor. The P2X7 receptor is activated by extracellular ATP, leading to the release of pro-inflammatory cytokines such as IL-1β and IL-18. By inhibiting this receptor, this compound aims to reduce inflammation and improve clinical outcomes in conditions like RA. Studies have shown that this compound effectively reduces IL-1β secretion from leukocytes, suggesting its potential therapeutic role in inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. Key parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | Not explicitly stated |

| Half-life (t½) | Approximately 20 hours |

| Volume of distribution | 735 L |

| Clearance | 29 L/h |

These parameters indicate that this compound has a prolonged half-life, which may support its dosing regimen in clinical settings .

Clinical Trials Overview

Several clinical trials have investigated the efficacy and safety of this compound in patients with RA. Notable studies include:

-

Phase IIA Study (NCT00628095) :

- Objective : To evaluate efficacy and safety versus placebo in active RA patients on stable MTX.

- Design : Randomized, double-blind, placebo-controlled.

- Dosing : 500 mg twice daily for 12 weeks.

- Results : The ACR20 response rate was not significantly different from placebo (34.0% vs 36.2%; p = 0.591). No significant changes were observed in ACR50/ACR70 or DAS28 scores compared to placebo .

-

Safety Profile :

- Treatment-emergent adverse events (AEs) were reported by 62.3% of patients receiving this compound compared to 55.3% for placebo.

- Common AEs included nausea (11.3%) and diarrhea (7.5%) for the this compound group .

- Serious AEs occurred in 3.8% of patients on this compound, with no treatment-related deaths reported.

Efficacy Findings

Despite the mechanistic rationale for using this compound in RA treatment, clinical results have indicated limited efficacy:

- The primary endpoint (ACR20 response) did not demonstrate significant improvement over placebo.

- Secondary endpoints related to disease activity scores also failed to show meaningful differences between treatment groups .

Case Studies

A review of case studies involving this compound indicates a consistent pattern where patients experienced similar rates of adverse events compared to those receiving placebo, reinforcing the notion that while this compound is generally well-tolerated, it does not significantly enhance therapeutic outcomes for RA patients inadequately controlled by MTX .

Properties

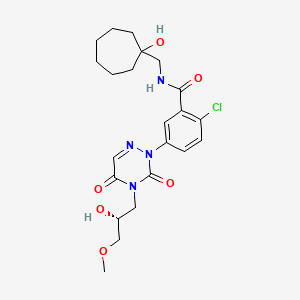

IUPAC Name |

2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN4O6/c1-33-13-16(28)12-26-19(29)11-25-27(21(26)31)15-6-7-18(23)17(10-15)20(30)24-14-22(32)8-4-2-3-5-9-22/h6-7,10-11,16,28,32H,2-5,8-9,12-14H2,1H3,(H,24,30)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCKCIVGBCBZNP-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CN1C(=O)C=NN(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3(CCCCCC3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](CN1C(=O)C=NN(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3(CCCCCC3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20222742 | |

| Record name | CE-224535 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724424-43-5 | |

| Record name | CE-224535 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0724424435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CE-224535 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12113 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CE-224535 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CE-224535 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8B02RAU3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.